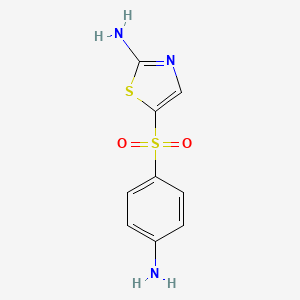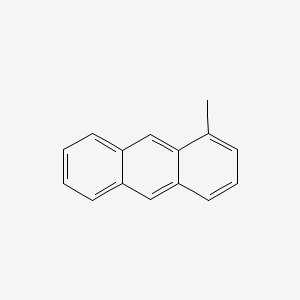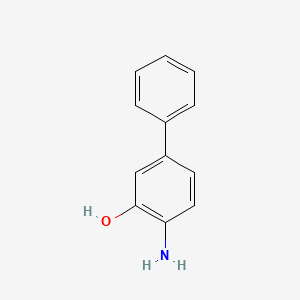
Thiazosulfon
Übersicht
Beschreibung
Thiazosulfone, also known as Promizole, is a phenylsulfonylthiazole derivative. It is a synthetic compound that has been primarily investigated for its potential as an anti-tuberculosis agent. Thiazosulfone exhibits a favorable influence on the course of experimental tuberculosis in preclinical models and has shown promising results in clinical trials when combined with other treatments .
Wissenschaftliche Forschungsanwendungen
Thiazosulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: Thiazosulfone has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: It has shown potential in the treatment of tuberculosis, especially in combination with other drugs like streptomycin.
Industry: Thiazosulfone derivatives are used in the development of dyes, fungicides, and other industrial chemicals .
Wirkmechanismus
Target of Action
Thiazosulfone, also known as Promizole, is a phenylsulfonylthiazole derivative . It was patented by Parke, Davis & Co. as an anti-tuberculosis agent It is known to exert a favorable influence on the course of experimental tuberculosis in highly susceptible guinea pigs .
Mode of Action
It is known that thiazosulfone has a significant impact on the course of tuberculosis, suggesting that it likely interacts with the bacteria causing tuberculosis .
Biochemical Pathways
Given its role as an anti-tuberculosis agent, it can be inferred that thiazosulfone likely interacts with the biochemical pathways of the tuberculosis bacteria .
Pharmacokinetics
The molecular weight of thiazosulfone is 25531 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiazosulfone exerts a favorable influence on the course of experimental tuberculosis previously established in highly susceptible guinea pigs . This suggests that the compound’s action results in a reduction of tuberculosis symptoms or progression.
Action Environment
It is known that thiazosulfone is used as an anti-tuberculosis agent , suggesting that its efficacy may be influenced by factors such as the presence of the tuberculosis bacteria and the immune status of the host organism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiazosulfone can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as chloroform and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of thiazosulfone may involve similar synthetic routes but on a larger scale. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize waste and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazosulfone undergoes various chemical reactions, including:
Oxidation: Thiazosulfone can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazosulfone to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole and phenylsulfonyl derivatives
Vergleich Mit ähnlichen Verbindungen
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An anticancer drug that includes a thiazole ring.
Uniqueness of Thiazosulfone: Thiazosulfone is unique due to its specific action against Mycobacterium tuberculosis and its low toxicity, allowing for prolonged administration. Unlike some other thiazole derivatives, thiazosulfone has shown a favorable safety profile in clinical trials, making it a promising candidate for further development in tuberculosis treatment .
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-9(11)15-8/h1-5H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEZIRCKNOTGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197088 | |
| Record name | Thiazosulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-30-3 | |
| Record name | Thiazolsulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazosulfone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazosulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazosulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAZOSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE45JZI7YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of combining thiazosulfone with other agents in treating experimental ocular tuberculosis?
A1: The research abstract [] highlights that thiazosulfone exhibits a moderate bacteriostatic effect against Mycobacterium tuberculosis. Furthermore, it emphasizes the enhanced antibacterial and therapeutic outcomes observed when thiazosulfone is used in conjunction with streptomycin, exceeding the anticipated additive effect. This suggests a synergistic interaction between these two agents. The combination therapy also notably reduces the development of bacterial resistance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole](/img/structure/B1217897.png)











